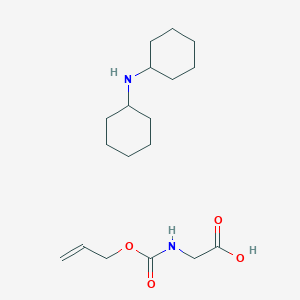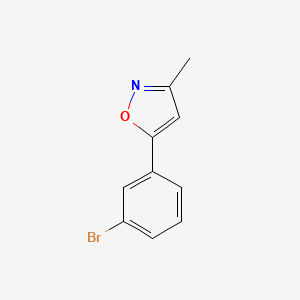
Alloc-Gly-OH.DCHA
Vue d'ensemble
Description
Alloc-Gly-OH.DCHA, also known as N-α-Allyloxycarbonyl-glycine dicyclohexylammonium salt, is a chemical compound with the molecular formula C18H32N2O4 and a molecular weight of 340.46 g/mol . This compound is a derivative of glycine, where the amino group is protected by an allyloxycarbonyl (Alloc) group, and it is paired with dicyclohexylamine (DCHA) to form a salt .
Méthodes De Préparation
Alloc-Gly-OH.DCHA can be synthesized through a series of chemical reactions involving the protection of glycine with an allyloxycarbonyl group. The synthetic route typically involves the following steps :
Protection of Glycine: Glycine is reacted with allyl chloroformate in the presence of a base to form N-allyloxycarbonyl-glycine.
Formation of the Salt: The protected glycine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Alloc-Gly-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The allyloxycarbonyl group can be removed under specific conditions, such as treatment with palladium catalysts, to yield free glycine.
Substitution Reactions: The compound can participate in substitution reactions where the allyloxycarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for deprotection and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Alloc-Gly-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry and biochemistry . Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the allyloxycarbonyl group serves as a temporary protecting group for the amino group.
Drug Development: The compound is used in the development of peptide-based drugs, where it helps in the synthesis of complex peptide structures.
Biochemical Research: This compound is used in various biochemical assays and experiments to study protein interactions and enzyme activities.
Mécanisme D'action
The mechanism of action of Alloc-Gly-OH.DCHA primarily involves its role as a protecting group in peptide synthesis . The allyloxycarbonyl group protects the amino group of glycine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be selectively removed to yield the free amino group .
Comparaison Avec Des Composés Similaires
Alloc-Gly-OH.DCHA is unique due to its specific protecting group and salt form. Similar compounds include:
Fmoc-Gly-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group as the protecting group instead of the allyloxycarbonyl group.
Boc-Gly-OH: This compound uses a tert-butyloxycarbonyl (Boc) group as the protecting group.
This compound is preferred in certain applications due to its stability and ease of removal of the protecting group under mild conditions .
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-11-6(10)7-4-5(8)9/h11-13H,1-10H2;2H,1,3-4H2,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGNWCIOTXQIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-](/img/structure/B3395787.png)


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)
